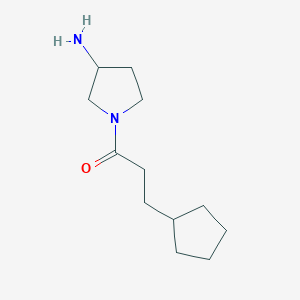
4-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and any notable characteristics .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves examining the molecular structure of the compound, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include information about its reactivity, stability, and the products it forms during reactions .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Alzheimer's Disease Diagnosis
One notable application of a similar compound, 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, is as a fluorescent probe for β-amyloids in Alzheimer’s disease. This compound has demonstrated high binding affinities toward Aβ(1–40) aggregates in vitro, making it a powerful tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Antibacterial Agents
A study on pyridonecarboxylic acids, which include compounds structurally similar to 4-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid, found that these compounds exhibit significant antibacterial activity. These compounds were more active than certain standard antibacterial agents, suggesting their potential use as novel antibacterial agents (Egawa et al., 1984).
Anxiolytic Properties
Research on compounds with structures similar to this compound indicates their potential as anxiolytics. A study on a highly potent anxiolytic dipeptoid, which is a related compound, provides insights into its structural properties, which could be useful in the development of new anxiolytic drugs (Debaerdemaeker et al., 1993).
Crystal Structure Analysis
The crystal structure of 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid has been extensively studied, providing valuable information on molecular interactions and structural properties. This research can contribute to understanding the physical and chemical characteristics of similar compounds (Nayak et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c12-5-3-8-7-13(6-4-9(8)14)10(15)1-2-11(16)17/h8-9,14H,1-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCVLMDNYSXAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1491395.png)

![3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile](/img/structure/B1491401.png)
![3-[(Chlorosulfonyl)(methyl)amino]-2-methylpropanenitrile](/img/structure/B1491402.png)






![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491410.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide](/img/structure/B1491412.png)


